molecular formula C5H4N4 B1345622 [1,2,4]Triazolo[1,5-a]pyrazine CAS No. 399-66-6

[1,2,4]Triazolo[1,5-a]pyrazine

Cat. No.: B1345622
CAS No.: 399-66-6
M. Wt: 120.11 g/mol
InChI Key: DFDJVPRVKHSWQH-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrazine is a heterocyclic compound with the molecular formula C₅H₄N₄. It is characterized by a fused ring system consisting of a triazole ring and a pyrazine ring. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications in various fields.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways:

Biological Activity

[1,2,4]Triazolo[1,5-a]pyrazine is a bicyclic heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This compound exhibits significant potential as an anticancer agent and has shown activity against various pathogens. This article reviews the biological activities of this compound, focusing on its mechanisms of action, synthesis, and therapeutic applications.

Synthesis of this compound

The synthesis of this compound derivatives typically involves multi-step reactions that can include cyclization processes and modifications to enhance biological activity. Recent studies have employed microwave-assisted synthesis techniques to improve yields and reduce reaction times. For instance, a catalyst-free method has been reported to yield high purity compounds suitable for biological evaluation .

Anticancer Activity

A significant body of research highlights the anticancer properties of this compound derivatives. These compounds have demonstrated moderate to potent antiproliferative effects against various cancer cell lines:

  • Inhibition of Cell Proliferation : Compounds derived from this compound have shown IC50 values in the low micromolar range across multiple cancer cell lines including A549 (lung), MCF-7 (breast), and HeLa (cervical) cells. For example, compound 22i exhibited IC50 values of 0.83 μM for A549 and 0.15 μM for MCF-7 cells .
  • Mechanisms of Action : The anticancer effects are attributed to several mechanisms:
    • ERK Signaling Pathway Inhibition : Certain derivatives inhibit the ERK signaling pathway leading to reduced phosphorylation levels of key proteins involved in cell proliferation and survival .
    • Induction of Apoptosis : Compounds have been shown to induce apoptosis in cancer cells through various pathways including G2/M phase arrest and modulation of apoptosis-related proteins .

Antimicrobial Activity

In addition to anticancer properties, this compound derivatives have demonstrated antibacterial activity against resistant strains such as Enterococcus faecium. Some derivatives have been identified with narrow-spectrum activity against this pathogen .

Case Studies

Several case studies illustrate the effectiveness of this compound derivatives:

  • Study on Antitumor Activity : A study evaluated a series of triazolo derivatives for their antiproliferative activities against different cancer cell lines. The most promising compound demonstrated an IC50 value as low as 0.15 μM against MCF-7 cells and showed significant inhibition of c-Met kinase activity at nanomolar concentrations .
  • Antiviral Potential : Research has also explored the antiviral properties of related triazolo compounds against HIV-1 RNase H activity. These compounds inhibited viral replication without affecting reverse transcriptase activity significantly .

Summary Table of Biological Activities

Activity TypeTarget Cell LineIC50 Value (μM)Mechanism
AnticancerA5490.83ERK pathway inhibition
AnticancerMCF-70.15Apoptosis induction
AnticancerHeLa2.85Cell cycle arrest
AntibacterialE. faeciumNot specifiedNarrow-spectrum antibacterial
AntiviralHIV-1Low micromolarRNase H inhibition

Chemical Reactions Analysis

Substitution Reactions

The N-oxide group at position 7 enhances electrophilic substitution reactivity. For example:

  • Nucleophilic substitution with amines or thiols under basic conditions yields 7-amino- or 7-thioether derivatives.

  • Halogenation at position 3 or 5 facilitates further cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) .

Example:

SubstrateReagent/ConditionsProductYield
Triazolo[1,5-a]pyrazine 7-oxide4-Methoxyphenylboronic acid (Pd(PPh₃)₄, microwave)Biaryl-coupled derivative88%

Oxidation and Reduction

  • Oxidation of sulfide-containing derivatives to sulfoxides/sulfones using H₂O₂ or other oxidants.

  • Reduction of nitrile groups to amines via catalytic hydrogenation.

Coordination Chemistry

The nitrogen-rich framework acts as a ligand for transition metals (e.g., Pd, Cu), forming stable complexes used in catalysis. These complexes enhance regioselectivity in cross-couplings.

Cycloaddition and Annulation

  • Click chemistry with azides/alkynes catalyzed by Cu(I) forms triazole extensions.

  • Intramolecular cyclization of hydrazine derivatives with nitriles (using ZnCl₂) constructs the triazolo-pyrazine core.

Cross-Coupling Reactions

The scaffold participates in:

  • Suzuki-Miyaura coupling for biaryl synthesis.

  • Sonogashira coupling to introduce alkynyl groups.

Mechanistic Insight :
The oxide group directs functionalization to specific positions via electronic effects, enabling regioselective modifications.

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for constructing the [1,2,4]Triazolo[1,5-a]pyrazine core?

The core structure is typically synthesized via oxidative cyclization or condensation reactions. A widely used method involves treating α-aminoazines with reagents like N,N-dimethylformamide dimethyl acetal (DMFDMA) followed by hydroxylamine hydrochloride and polyphosphoric acid (PPA) to induce cyclization . Alternative approaches include oxidative cyclization of 2-pyrazinyl ethylenes or amidines using oxidants such as Pb(OAc)₄ or iodine . For example, in piperazine-functionalized derivatives, cyclization is achieved via amination of pyrazine intermediates followed by condensation with aldehydes .

Q. How can regioselectivity be controlled during functionalization of this compound?

Regioselectivity is influenced by reaction conditions and substituent positioning. For instance, bromination at the 6- and 8-positions of the pyrazine ring can be achieved using dibromine derivatives, as demonstrated in the synthesis of 6-bromo-N-(1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-8-amine under DMF and triethylamine at 95°C . Steric and electronic effects of existing substituents (e.g., electron-withdrawing groups) direct further functionalization to specific sites.

Advanced Research Questions

Q. What strategies are effective for introducing pharmacophoric groups (e.g., piperazine) to enhance receptor binding affinity?

Piperazine moieties are introduced via intermediates like pteridin-4-one. For adenosine A2A receptor antagonists, methyl 3-amino-2-pyrazinecarboxylate is reacted with piperazine derivatives under reflux conditions, followed by cyclization with aldehydes to yield high-affinity ligands . Optimized derivatives exhibit >400-fold selectivity for A2A over A1 receptors and oral bioavailability up to 89% in preclinical models .

Q. How can this compound derivatives be tailored for fluorescence or optoelectronic applications?

Substitution with aryl or heteroaryl groups at specific positions enhances π-conjugation, critical for photophysical properties. For example, 2,5,7-triaryl derivatives exhibit strong fluorescence and are used in red, green, and white phosphorescent organic light-emitting diodes (PhOLEDs) . Computational modeling (e.g., DFT) guides the design of electron-deficient substituents to improve charge transport and emission efficiency.

Q. What analytical techniques resolve contradictions in reaction outcomes for multi-ring fused systems?

Discrepancies in reaction pathways (e.g., failed third-ring formation in [1,2,3]triazolo[1,5-a][1,2,4]triazolo[5,1-c]pyrazines) are analyzed using LC-MS and ¹H/¹³C NMR to track intermediate stability . X-ray crystallography confirms regiochemistry, while kinetic studies (e.g., variable-temperature NMR) identify competing pathways. For example, unexpected acetoxylation instead of cyclization was traced to acetyl group migration under PPA conditions .

Q. What methodologies address the instability of hydrazinyl-substituted derivatives during storage?

5-Hydrazinyl-[1,2,4]triazolo[1,5-a]pyrazine is prone to oxidation and decomposition. Stabilization strategies include storage under inert gas (N₂/Ar), lyophilization to remove residual moisture, and formulation with antioxidants like BHT. Structural analogs with reduced hydrazine reactivity (e.g., acylhydrazones) are synthesized via condensation with ketones or aldehydes .

Q. Methodological Considerations

Q. How are computational tools integrated into the design of kinase inhibitors based on this scaffold?

Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding modes to targets like JAK kinases or VEGFR-2. For instance, GLPG0634 (filgotinib), a triazolo[1,5-a]pyridine derivative, was optimized using free-energy perturbation calculations to enhance selectivity for JAK1 over JAK2 . QSAR models correlate substituent electronegativity with inhibitory potency.

Q. What protocols ensure reproducibility in catalytic cyclization reactions?

Key parameters include strict control of reaction time, temperature, and reagent purity. For example, cyclization using PPA requires gradual heating (5°C/min) to 120°C and immediate quenching in ice to prevent over-reaction . Catalyst loadings (e.g., Pd/C for hydrogenation) are optimized via DoE (Design of Experiments) to minimize side products.

Preparation Methods

Direct Synthesis from 2-Aminopyrazine Derivatives

One common approach to prepare 1,2,4-triazolo[1,5-a]pyrazine derivatives involves the transformation of 2-aminopyrazine or its substituted analogs through halogenation and subsequent cyclization steps.

Example: Synthesis of 2-Bromo-triazolo[1,5-a]pyrazine

  • Starting material: Triazolo[1,5-a]pyrazin-2-amine
  • Step 1: Diazotization using sodium nitrite in water at 0 °C in the presence of hydrogen bromide and acetic acid for 2 hours.
  • Step 2: Reaction with copper(I) bromide in water under reflux for 8 hours.
  • Yield: Approximately 61.1%
  • Reference: Cao et al., Journal of Medicinal Chemistry, 2014

This method is notable for its relatively straightforward two-step procedure, producing halogenated triazolo-pyrazine derivatives useful for further functionalization.

Microwave-Mediated Catalyst-Free Tandem Reaction

A modern, eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines (structurally related to triazolo-pyrazines) involves microwave irradiation without catalysts or additives.

  • Reactants: Enaminonitriles and benzohydrazides
  • Conditions: Microwave irradiation in toluene at 120 °C for 24 hours
  • Mechanism: Transamidation followed by nucleophilic addition to nitrile and intramolecular condensation
  • Yields: Good to excellent (e.g., 83% yield for a model compound)
  • Advantages: Broad substrate scope, functional group tolerance, short reaction time, and scalability
  • Proposed pathway: Formation of intermediate via transamidation, cyclization through nucleophilic attack on nitrile, and dehydration to form the triazolo ring
  • Reference: Recent study published in 2024

This method is significant for its green chemistry credentials and operational simplicity, avoiding metal catalysts and harsh oxidants.

Cyclocondensation and Coupling Reactions for Substituted Derivatives

A comprehensive synthetic strategy for 1,2,4-triazolo[1,5-a]pyrimidine derivatives (close analogs) involves:

  • Step 1: Cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with 1-phenylbutane-1,3-dione in refluxing acetic acid to form ethyl triazolo-pyrimidine carboxylates.
  • Step 2: Basic hydrolysis to convert esters to carboxylic acids.
  • Step 3: Chlorination of carboxylic acids to acid chlorides.
  • Step 4: Coupling with various amines or amides to form carboxamide derivatives.
  • Additional steps: Preparation of thiophene and benzothiophene carboxamide intermediates via Gewald reaction and subsequent coupling.
  • Yields: Variable, depending on substituents and conditions.
  • Reference: Detailed synthetic schemes and characterization reported in 2020

This multi-step approach allows for structural diversification, enabling the synthesis of a wide range of functionalized triazolo-fused heterocycles.

Acid-Catalyzed Cyclization in Ethanol

For related fused heterocycles such as pyrazolo[1,5-a]pyridines, acid-catalyzed cyclization of amino-iminopyridines with β-ketoesters in ethanol under oxygen atmosphere has been reported.

  • Conditions: Ethanol solvent, acetic acid as catalyst, 130 °C, 18 hours, oxygen atmosphere
  • Yields: Up to 94% under optimized conditions
  • Effect of atmosphere: Oxygen significantly improves yield compared to inert atmosphere
  • Reference: ACS Omega, 2019

Though this method is for pyrazolo[1,5-a]pyridines, it provides insights into acid-catalyzed cyclization strategies applicable to related triazolo-pyrazine systems.

Summary Table of Preparation Methods

Method Starting Materials Key Conditions Yield Range Advantages Reference
Halogenation of 2-aminopyrazine Triazolo[1,5-a]pyrazin-2-amine HBr, NaNO2, CuBr, reflux ~61% Simple, direct halogenation
Microwave-mediated catalyst-free Enaminonitriles + benzohydrazides Microwave, toluene, 120 °C, 24 h 70-85% Catalyst-free, eco-friendly, fast
Cyclocondensation + coupling Amino-triazole esters + diketones + amines Reflux acetic acid, chlorination, coupling Variable Structural diversity, functionalization
Acid-catalyzed cyclization Amino-iminopyridines + β-ketoesters HOAc, EtOH, O2, 130 °C, 18 h Up to 94% High yield, oxygen atmosphere

Detailed Research Findings and Notes

  • The halogenation method (2) is well-suited for preparing halogenated intermediates for further cross-coupling reactions.
  • The microwave-mediated method (3) represents a significant advancement in green synthesis, eliminating the need for metal catalysts and external oxidants, which are common in traditional methods.
  • The multi-step cyclocondensation and coupling approach (1) allows for the introduction of various substituents, including thiophene and benzothiophene moieties, expanding the chemical space of triazolo-fused heterocycles.
  • Acid-catalyzed cyclization under oxygen (4) highlights the importance of reaction atmosphere in optimizing yields for related fused heterocycles, suggesting potential applicability to triazolo-pyrazine synthesis.

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c1-2-9-5(3-6-1)7-4-8-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDJVPRVKHSWQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=N2)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192943
Record name (1,2,4)Triazolo(1,5-a)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

399-66-6
Record name (1,2,4)Triazolo(1,5-a)pyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,2,4)Triazolo(1,5-a)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[1,2,4]Triazolo[1,5-a]pyrazine
[1,2,4]Triazolo[1,5-a]pyrazine
[1,2,4]Triazolo[1,5-a]pyrazine
[1,2,4]Triazolo[1,5-a]pyrazine
[1,2,4]Triazolo[1,5-a]pyrazine
[1,2,4]Triazolo[1,5-a]pyrazine

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